4-[(4-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Description
4-[(4-Ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by:
- A 7-methyl group on the naphthyridine core.
- A 4-ethoxyphenylamino substituent at position 2.
- An N,N-diethyl carboxamide group at position 2.
Properties
IUPAC Name |
4-(4-ethoxyanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-5-26(6-2)22(27)19-14-23-21-18(13-8-15(4)24-21)20(19)25-16-9-11-17(12-10-16)28-7-3/h8-14H,5-7H2,1-4H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNMTCUIDDRTJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)OCC)C=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Naphthyridine Core Formation: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Ethoxyphenyl Group Introduction: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxyaniline.
Diethylamino Group Addition: The diethylamino group can be added through an alkylation reaction using diethylamine.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-[(4-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group, using reagents such as halides or nucleophiles.
Amidation: The carboxamide group can participate in amidation reactions, forming various amide derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to 4-[(4-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide . Specifically, derivatives of naphthyridine have been shown to inhibit the formation of bacterial capsules, which are crucial for the virulence of pathogens such as Escherichia coli and Staphylococcus aureus .
Key Findings:
- Compounds have demonstrated efficacy against gram-negative bacteria, including Klebsiella pneumoniae and Pseudomonas aeruginosa.
- Inhibitory concentrations (IC50) for capsule formation were reported as low as 4.5 µM in specific assays, indicating strong potential for therapeutic use .
Anticancer Activity
The compound's structural features may also contribute to its anticancer activity. Research involving naphthyridine derivatives has indicated their potential to inhibit tumor cell proliferation. For instance, studies on similar compounds have shown significant cytotoxic effects against various cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells .
Table 1: Cytotoxicity of Naphthyridine Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 20.5 |
| Compound B | L1210 | 15.2 |
| Compound C | HMEC-1 | 9.6 |
Inhibition of Capsule Biogenesis
The mechanism by which 4-[(4-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide exerts its antibacterial effects likely involves the disruption of capsule formation in bacteria. This is critical as capsules protect bacteria from phagocytosis and contribute to their pathogenicity .
Antiproliferative Mechanisms
In cancer cells, the compound may induce apoptosis or inhibit cell cycle progression through various pathways. The presence of the ethoxyphenyl group suggests interactions with cellular receptors or enzymes that regulate growth and survival .
Case Study 1: Inhibition of Urinary Tract Infections
A study focusing on urinary tract infections (UTIs) demonstrated that naphthyridine derivatives effectively reduced bacterial load in infected models. The compound was administered in a controlled setting, showing significant reduction in E. coli counts compared to controls .
Case Study 2: Cancer Cell Line Testing
In vitro testing on several cancer cell lines revealed that compounds similar to 4-[(4-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide exhibited dose-dependent cytotoxicity. Notably, one derivative achieved an IC50 value of 9.6 µM against human endothelial cells, highlighting its potential for targeting tumor vasculature .
Mechanism of Action
The mechanism of action of 4-[(4-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Aromatic Substituents
a) 4-[(3-Acetylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
- Key Difference : Replaces the 4-ethoxyphenyl group with a 3-acetylphenyl moiety.
b) 4-((4-Chloro-2,5-dimethoxyphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Functional Group Variations on the Naphthyridine Core
a) 4-Amino-7-methyl-1,8-naphthyridine-3-carboxylic Acid Derivatives
- Key Difference : Replaces the N,N-diethyl carboxamide with a carboxylic acid .
- Pharmacological Activity: Exhibits positive inotropic effects by inhibiting (Na+ + K+)-ATPase, akin to cardiac glycosides but with a distinct mechanism .
- SAR Insight : The carboxamide in the target compound may enhance metabolic stability compared to the carboxylic acid, which could improve oral bioavailability.
b) 7-Substituted 1,4-Dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acids
- Key Difference: Features a ketone group at position 4 and variable substituents (e.g., trifluoromethyl, aminopyrrolidine) at position 6.
- Pharmacological Activity: Demonstrates antitumor activity, with 3-aminopyrrolidinyl derivatives showing enhanced cytotoxicity (e.g., AG-7352 in ).
- SAR Insight : The 7-methyl group in the target compound may optimize steric compatibility for specific targets, while the absence of a ketone at position 4 could reduce oxidative stress liabilities .
Pharmacological Profile Comparisons
Table 1: Key Pharmacological and Structural Comparisons
Key Research Findings and Mechanistic Insights
highlights that 1,8-naphthyridines with carboxamide groups require tenfold lower concentrations for myocardial effects than ouabain.
Antitumor Potential: Substituents at position 7 (e.g., methyl, aminopyrrolidine) critically influence cytotoxicity. The target’s 7-methyl group may balance steric and electronic effects for optimal binding .
Synthetic Accessibility :
- The compound can be synthesized via methods similar to those in , involving POCl3-mediated reactions and column chromatography, yielding high-purity products.
Biological Activity
The compound 4-[(4-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a synthetic derivative belonging to the naphthyridine class of compounds, which has garnered attention for its potential biological activities, particularly in antimicrobial and antiparasitic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Naphthyridine
- Functional Groups :
- Ethoxy group at position 4 of the phenyl ring
- Diethylamine substituent
- Carboxamide at position 3
Biological Activity Overview
The biological activity of 4-[(4-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide has been evaluated in various studies focusing on its antimicrobial and antiparasitic properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Candida albicans | 0.50 | 0.55 |
These results suggest that the compound not only inhibits bacterial growth but also demonstrates bactericidal properties, as indicated by the minimum bactericidal concentration (MBC) values .
Antiparasitic Activity
In vitro studies have shown that the compound possesses potent antiparasitic effects, particularly against Leishmania species. The structure-activity relationship analysis indicates that modifications to the naphthyridine core can significantly impact efficacy:
| Compound Variant | IC50 (μM) | Activity |
|---|---|---|
| Parent Compound | 12.27 | Active |
| Methylated Variant | >30 | Inactive |
| Ethoxy Substituted Variant | 2.67 | Highly Active |
The data suggest that maintaining specific functional groups is crucial for preserving biological activity .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Gyrase : The compound acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication.
- Antibiofilm Activity : It has shown potential in reducing biofilm formation in pathogenic strains, outperforming traditional antibiotics like Ciprofloxacin .
- Synergistic Effects : When combined with existing antibiotics such as Ketoconazole, it enhances their efficacy by lowering their MIC values.
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- In Vitro Study on Staphylococcus aureus :
- Antiparasitic Efficacy Against Leishmania donovani :
Safety and Toxicity
Toxicity assessments reveal that the compound exhibits low hemolytic activity (% lysis range from 3.23 to 15.22%), indicating a favorable safety profile compared to conventional agents . Further cytotoxicity tests showed IC50 values greater than 60 μM, suggesting noncytotoxic behavior at therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
